9-Benzyl-9-methyl-9H-fluorene
Description
Overview of Fluorene (B118485) Derivatives in Academic Research
Fluorene derivatives are a class of organic compounds that have garnered considerable attention for their chemical, physical, and biological activities. entrepreneur-cn.com Their wide range of applications stems from their distinct molecular architecture. entrepreneur-cn.com
The fluorene scaffold, a polycyclic hydrocarbon composed of two benzene (B151609) rings fused to a central five-membered ring, is a foundational structure in organic chemistry. entrepreneur-cn.com This core structure imparts favorable properties such as thermal stability and high photoluminescence efficiency, making fluorene derivatives prime candidates for high-performance organic optoelectronic materials. entrepreneur-cn.commdpi.com
Scientists have successfully modified the fluorene structure to create light-emitting materials with a variety of emission colors, including blue, green, and red, for use in devices like organic light-emitting diodes (OLEDs). entrepreneur-cn.com Furthermore, fluorene derivatives serve as effective hole transport materials in advanced solar cells, contributing to improved device efficiency and stability. entrepreneur-cn.com The versatility of the fluorene scaffold has also led to its use as a fundamental building block in the creation of pharmaceuticals, lubricants, and thermosetting plastics. researchgate.net
The introduction of two substituents at the 9-position of the fluorene ring system, creating 9,9-disubstituted fluorenes, is a key strategy for fine-tuning the molecule's properties. aau.edu.et This double substitution is often employed to enhance the long-term stability of materials based on fluorene. researchgate.netmdpi.com The tetrahedral geometry at the C9 carbon causes the substituents to extend out from the plane of the fluorene backbone. aau.edu.et This structural feature helps to prevent unwanted distortion of the conjugated system, which is crucial for maintaining the desired electronic properties. aau.edu.et
By carefully selecting the substituents at the C9 position, researchers can influence the solubility, backbone conformation, and electronic characteristics of the resulting polymer. researchgate.net This ability to tailor molecular properties has made 9,9-disubstituted fluorenes a very favorable building block for creating processable, conjugated polymers for a variety of applications. aau.edu.et
Research Context of Substituted Fluorenes
The strategic modification of the fluorene molecule is a central theme in its ongoing research. These modifications are key to unlocking new functionalities and applications.
The C9 position of the fluorene molecule is particularly reactive and susceptible to oxidation. mdpi.comresearchgate.net Therefore, substitution at this site is a common and important strategy in the synthesis of fluorene derivatives. mdpi.com The protons at the C9 position are acidic, allowing for their removal by a base to form the stable fluorenyl anion, which is a nucleophile that can react with various electrophiles. aau.edu.et This reactivity makes the C9 position readily accessible for chemical modifications, such as the attachment of alkyl or aryl groups. researchgate.net
Small modifications at the C9 position can lead to significant changes in the absorption and emission properties of the resulting compounds. mdpi.comnih.govresearchgate.net These structural alterations also have a strong impact on the electrochemical properties, often leading to a reduced energy gap. mdpi.comnih.govresearchgate.net This tunability through C9 substitution is a powerful tool for designing molecules with specific physicochemical properties for targeted applications. nih.govresearchgate.net
The tunable nature of substituted fluorenes makes them relevant across multiple scientific disciplines. In materials science, they are integral to the development of organic electronics, including OLEDs and solar cells. entrepreneur-cn.comontosight.ai Their luminescent properties are particularly valuable for creating efficient light-emitting devices. ontosight.ai
In the field of catalysis, while direct catalytic applications of 9-Benzyl-9-methyl-9H-fluorene are not widely documented, the broader family of fluorene derivatives is relevant. For instance, the development of efficient synthetic protocols for fluorene derivatives often involves catalysis. researchgate.net Furthermore, the principles of molecular design used for fluorenes are applicable to the development of new catalysts and functional materials. tue.nl The ability to create complex, functionalized aromatic compounds through reactions like nucleophilic aromatic substitution (SNAr) is crucial for producing materials for pharmaceuticals, agrochemicals, and functional materials. acs.org
Structure
3D Structure
Properties
CAS No. |
61076-90-2 |
|---|---|
Molecular Formula |
C21H18 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
9-benzyl-9-methylfluorene |
InChI |
InChI=1S/C21H18/c1-21(15-16-9-3-2-4-10-16)19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14H,15H2,1H3 |
InChI Key |
LTEJLGRYPFAHHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)CC4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Structural Characterization and Conformational Analysis
X-ray Crystallography of 9-Benzyl-9-methyl-9H-fluorene and Related Compounds
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement of a crystalline solid. While specific crystallographic data for this compound is not widely published, extensive studies on closely related 9,9-disubstituted fluorene (B118485) derivatives offer a robust framework for understanding its expected solid-state structure. mdpi.comiaea.org The substitution at the C9 position is a common strategy to enhance the stability of fluorene-based materials by preventing oxidation. mdpi.com
The analysis of 9,9-disubstituted fluorenes, such as 9,9-dimethyl-9H-fluorene, reveals characteristic geometric features. The fluorene unit itself is nearly planar, but often exhibits a slight twist due to packing effects in the crystal lattice. mdpi.com For instance, in one polymorph of 9,9-dimethyl-9H-fluorene, an inclination angle of 5.8(2)° is observed between the two benzene (B151609) rings of the fluorene core. mdpi.com The C9 carbon atom adopts a tetrahedral geometry to accommodate the two substituents.
In this compound, the bond lengths and angles are expected to conform to standard values for sp³-hybridized carbon centers and aromatic systems. The geometry around the C9 carbon would be defined by the C-C bonds to the fluorene skeleton, the methyl group, and the benzyl (B1604629) group.
Table 1: Representative Bond Parameters for 9,9-Disubstituted Fluorenes Data extrapolated from studies on related compounds like 9,9-dimethyl-9H-fluorene and other derivatives.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |
| Bond Angle | C(fluorene) | C9 | C(fluorene) | ~103-105° |
| Bond Angle | C(methyl) | C9 | C(benzyl) | ~109-111° |
| Torsion Angle | C1-C14 | O1-H1 | 84.5° ¹ | |
| Torsion Angle | C1-C15 | O2-H2 | -96.1° ¹ | |
| Torsion Angle | C1-C14 | C15-N1 | -78.5(1)° ² | |
| Torsion Angle | C1-C20 | C21-N2 | 87.0(1)° ² |
¹Data from 9,9-bis(hydroxymethyl)-9H-fluorene. mdpi.com ²Data from 9,9-bis(pyridin-2-ylmethyl)-9H-fluorene. mdpi.com
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular forces. These interactions can lead to the formation of recognizable, repeating patterns called supramolecular synthons. rsc.org The nature of the substituents at the C9 position plays a crucial role in dictating the specific synthons that are formed. mdpi.comnih.gov
For example, in the crystal structure of 9,9-bis(hydroxymethyl)-9H-fluorene, hydroxyl groups facilitate the formation of strong hydrogen bonds, leading to complex supramolecular motifs. mdpi.com These include R₄⁴(8) and R₂²(12) graph-set motifs, which describe rings of four and two molecules, respectively, linked by hydrogen bonds. mdpi.com For this compound, which lacks strong hydrogen bond donors, the packing would likely be dominated by weaker van der Waals forces and C-H···π interactions, resulting in different, less strongly bound synthons.
A detailed analysis of intermolecular interactions is essential for understanding the stability and properties of the crystalline material. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. mdpi.comresearchgate.net
C-H···π Interactions: These are common in aromatic compounds. In 9,9-dimethyl-9H-fluorene, short C-H···π contacts are observed, which appear as characteristic sharp features in 2D fingerprint plots derived from Hirshfeld analysis. mdpi.com Similar interactions are expected to be significant in the crystal packing of this compound, involving the hydrogen atoms of the methyl and benzyl groups and the aromatic rings.
Hydrogen Bonding: In derivatives with appropriate functional groups, such as 9,9-bis(hydroxymethyl)-9H-fluorene, strong O-H···O hydrogen bonds are the dominant interactions that direct the crystal packing. mdpi.com
Other Interactions: In more complex fluorene derivatives, a variety of other weak interactions can be observed, including C-H···N bonds, C-H···O contacts, and even halogen bonds (e.g., Cl···O=C, Cl···π) in solvated crystals. mdpi.comresearchgate.net
For this compound, the primary intermolecular forces would be π-π stacking of the fluorene and benzyl rings and C-H···π interactions. The centroid-to-centroid distance between stacked fluorene rings in related molecules can be too long to indicate significant π-π stacking, making C-H···π interactions a key contributor to the crystal packing. iucr.org
Spectroscopic Investigations for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of compounds, especially in the absence of single-crystal X-ray data.
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the unambiguous elucidation of molecular structure and connectivity. nih.govlabxing.com
The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals that confirm its identity. rsc.orgaau.edu.et
¹H NMR Spectrum: The spectrum would show several distinct regions. A singlet corresponding to the three protons of the C9-methyl group would be expected in the aliphatic region. A second singlet, corresponding to the two benzylic protons (-CH₂-), would also be present. rsc.org The aromatic region would be complex, showing signals for the eight protons of the fluorene moiety and the five protons of the benzyl group. The symmetry of the fluorene unit is broken by the two different substituents, potentially leading to more complex splitting patterns for its aromatic protons compared to a symmetrically substituted fluorene. rsc.org
¹³C NMR Spectrum: The ¹³C NMR spectrum would corroborate the structure. It would show a signal for the quaternary C9 carbon, as well as signals for the methyl and methylene (B1212753) carbons. rsc.org The aromatic region would display distinct signals for the carbons of the fluorene skeleton and the benzyl ring, with the number of signals reflecting the molecule's symmetry. rsc.orgaau.edu.et
The combination of chemical shifts, integration values (in ¹H NMR), and splitting patterns provides a complete picture of the molecular framework, confirming the presence and attachment of both the benzyl and methyl groups at the C9 position.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Data based on analysis of related compounds such as 9-benzyl-9H-fluorene and other 9-substituted fluorenes in CDCl₃. nih.govrsc.org
| Group | Atom Type | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| Methyl | -CH₃ | ~1.5 - 2.0 (singlet) | ~20 - 30 |
| Benzyl Methylene | -CH₂- | ~3.1 - 3.5 (singlet) | ~40 - 50 |
| Fluorene Aromatic | Ar-H | ~7.1 - 7.8 (multiplets) | ~119 - 150 |
| Benzyl Aromatic | Ar-H | ~6.9 - 7.3 (multiplets) | ~125 - 140 |
| Fluorene C9 | Quaternary C | N/A | ~50 - 60 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups and structural features of this compound. The IR spectrum provides information on the vibrational modes of the molecule.
For the closely related compound, 9-benzylfluorene, the transmission FTIR spectrum shows characteristic absorption bands. The high-frequency region between 3000 and 3100 cm⁻¹ is associated with the =C-H stretching vibrations of the aromatic rings in both the fluorene and benzyl moieties. researchgate.net The IR spectrum of 9-methylidene-9H-fluorene, another derivative, displays bands for aromatic C-H stretching at 3059 and 3039 cm⁻¹, and a C=C stretch at 1607 cm⁻¹. cdnsciencepub.com
While a specific spectrum for this compound is not detailed in the provided sources, the expected spectrum would feature a combination of bands characteristic of its constituent parts: the 9,9-disubstituted fluorene core and the benzyl group. Key expected vibrational modes are summarized in the table below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Associated Structural Unit |
| Aromatic C-H Stretch | 3100 - 3000 | Fluorene and Benzyl Rings |
| Aliphatic C-H Stretch | 3000 - 2850 | Methyl and Methylene Groups |
| C=C Aromatic Ring Stretch | 1610 - 1580 & 1500 - 1450 | Fluorene and Benzyl Rings |
| CH₂ Scissoring | ~1465 | Methylene Bridge |
| CH₃ Asymmetric/Symmetric Bending | ~1450 & ~1375 | Methyl Group |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Substituted Benzene and Fluorene |
This table is generated based on typical IR absorption frequencies for the functional groups present in the molecule.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the elemental composition and molecular weight of this compound. This method provides a highly accurate mass-to-charge ratio (m/z), which can confirm the molecular formula of the compound.
For various 9,9-disubstituted fluorene derivatives, HRMS is routinely used to confirm their synthesis and structure. rsc.orglabxing.com For example, in the synthesis of related compounds, ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometers are employed to obtain exact mass measurements. labxing.com The molecular formula for this compound is C₂₁H₁₈, with a corresponding molecular weight of 270.37 g/mol . HRMS would be expected to confirm this with high accuracy.
The table below illustrates the expected HRMS data for the target compound.
| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) | Ion Type | Expected m/z |
| This compound | C₂₁H₁₈ | 270.14085 | [M+H]⁺ | 271.14868 |
| [M+Na]⁺ | 293.13062 |
This is a theoretical data table based on the compound's structure. The calculated masses are derived from the elemental composition.
Conformational Analysis and Steric Effects in 9,9-Disubstituted Fluorenes
Influence of C9 Substituents on Fluorene Planarity and Backbone Twisting
The steric hindrance between the substituents at C9 and the hydrogens on the aromatic rings (at positions 1, 8, 1', and 8') can cause distortions. In sterically crowded structures like 9,9'-bifluorenylidenes, this strain results in a twisted conformation around the central C9=C9' bond. cdnsciencepub.com Even in single fluorene units, bulky substituents can induce strain. For example, in 9,9'-bis(trimethylsilyl)fluorene, the sterical demand of the two SiMe₃ groups leads to a widening of the Si1-C9-Si2 bond angle to 118.9°, significantly deviating from the ideal tetrahedral angle. lew.ro This, in turn, closes the Si-C9-C9A angles, which can favor intramolecular C-H···π interactions. lew.ro In some cases, substituent effects can lead to a planarization of the C9 carbon, which constitutes a significant portion of the reaction coordinate for certain chemical transformations like C-H oxidation. nih.gov
Tetrahedral Geometry at C9 and Out-of-Plane Extension of Substituents
The C9 atom in 9,9-disubstituted fluorenes, including this compound, possesses a tetrahedral sp³ hybridization. aau.edu.et This tetrahedral geometry is a defining structural feature that dictates the three-dimensional arrangement of the substituents. Due to the tetrahedral σ-bonding at the C9 atom, the benzyl and methyl groups are forced to extend out of the plane of the fluorene backbone. aau.edu.et
This out-of-plane orientation is a crucial characteristic of 9,9-disubstituted fluorenes. It prevents the substituents from greatly increasing steric interactions within the conjugated backbone itself, which is a favorable attribute for the design of processable conjugated polymers. aau.edu.et X-ray diffraction studies of compounds like 9,9'-bis(trimethylsilyl)fluorene confirm this geometry, showing a slightly distorted tetrahedral environment around the atoms bonded to C9. lew.ro While the angles involving the substituents may deviate from the ideal 109.5° due to steric pressure, the fundamental tetrahedral arrangement is maintained. lew.ro This geometry ensures that the substituents are locally perpendicular to the main axis of the fluorene system, a key factor influencing the material's properties in applications like organic electronics. aau.edu.et
Theoretical and Computational Studies of 9 Benzyl 9 Methyl 9h Fluorene System
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for predicting and interpreting the behavior of complex organic molecules. For the 9-Benzyl-9-methyl-9H-fluorene system, these calculations offer a molecular-level understanding that complements experimental findings.
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational methods used to investigate the electronic properties of many-body systems. DFT is primarily used for ground-state properties, while TD-DFT is employed for excited-state properties. These methods have been widely applied to fluorene (B118485) derivatives to elucidate their structure-property relationships. pku.edu.cnnih.gov
The electronic structure of a molecule is fundamentally characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties, including its chemical reactivity and stability. pku.edu.cn
DFT calculations are routinely used to determine the energies of the HOMO and LUMO. pku.edu.cn For fluorene-based systems, the HOMO is typically associated with the electron-donating part of the molecule, while the LUMO is associated with the electron-accepting part. In this compound, the fluorenyl moiety and the benzyl (B1604629) group both contribute to the frontier orbital landscape. The methyl group at the C9 position can also influence the electronic properties through inductive effects.
The HOMO-LUMO gap is a key factor in determining the electronic absorption and emission properties of the molecule. A smaller gap generally leads to absorption at longer wavelengths (a red shift). The precise energies of the HOMO and LUMO are also crucial for designing materials for electronic applications, as they determine the ease of hole and electron injection and transport. For instance, in organic light-emitting diodes (OLEDs), the HOMO and LUMO levels of the emitting material must be well-matched with the work functions of the adjacent charge-transporting layers for efficient device performance.
Interactive Data Table: Representative HOMO-LUMO Energies for Fluorene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| 9,9-dioctyl-9H-fluorene-2,7-diyl)dithiophene | - | - | 4.03 |
| 5,5′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(2,3-dihydrothieno[3,4-b] pku.edu.cnnih.govdioxine) | - | - | 3.75 |
| NPI-PTZ1 | -5.05 | -3.30 | 1.75 |
| NPI-PTZ2 | -5.72 | -3.29 | 2.43 |
| NPI-PTZ3 | -5.84 | -3.22 | 2.62 |
| NPI-PTZ4 | -5.12 | -3.26 | 1.86 |
| NPI-PTZ5 | -5.85 | -3.25 | 2.60 |
TD-DFT is a powerful method for calculating the excited-state properties of molecules, which allows for the prediction of absorption and emission spectra. pku.edu.cnnih.gov By calculating the transition energies and oscillator strengths between the ground state and various excited states, one can simulate the UV-Vis absorption spectrum of a molecule. youtube.com The lambda max (λmax) corresponds to the wavelength of maximum absorption. youtube.com
Similarly, by optimizing the geometry of the first excited state and calculating the energy difference between the excited and ground states, the emission spectrum can be predicted. youtube.com This is particularly useful for understanding the fluorescence properties of materials. For fluorene derivatives, the absorption and emission spectra are typically characterized by strong π-π* transitions. researchgate.net The position and intensity of these transitions are sensitive to the substituents on the fluorene core. In this compound, the benzyl group can participate in the electronic transitions, potentially leading to a red shift in the absorption and emission spectra compared to unsubstituted fluorene.
DFT and TD-DFT calculations can also help to understand solvatochromism, the change in the color of a substance when it is dissolved in different solvents. nih.govresearchgate.net By including a solvent model in the calculations, it is possible to predict how the absorption and emission spectra will shift in response to the polarity of the solvent. researchgate.net This is particularly relevant for molecules that exhibit intramolecular charge transfer (ICT) in the excited state.
Interactive Data Table: Predicted Spectroscopic Properties for a Fluorene Derivative
| Property | Wavelength (nm) | Energy (eV) | Oscillator Strength (f) |
| Absorption (λmax) | 251 | - | - |
| Emission (λmax) | 269 | - | - |
Note: This data is from a general example of absorption and emission spectra calculations using TD-DFT and may not be specific to this compound. youtube.com The oscillator strength is a measure of the intensity of the electronic transition.
Molecules with rotatable bonds, such as the C9-CH2 bond in this compound, can exist in different spatial arrangements called conformers. DFT calculations are highly effective for determining the optimized geometries and relative stabilities of these conformers. unibas.it By performing geometry optimizations, one can find the lowest energy structures of the different conformers and calculate their relative energies. beilstein-journals.org
In molecules containing both electron-donating and electron-accepting moieties, it is possible for an electron to be transferred from the donor to the acceptor upon photoexcitation. This process is known as intramolecular charge transfer (ICT). rsc.org Fluorene derivatives have been extensively studied for their ICT properties, which are important for applications in organic electronics and photonics. researchgate.net
DFT calculations can provide valuable insights into the nature of ICT states. By analyzing the distribution of the HOMO and LUMO, it is possible to identify the donor and acceptor parts of the molecule. In the case of this compound, the fluorene moiety can act as either a donor or an acceptor depending on the nature of the substituents on the benzyl group. Theoretical studies can quantify the amount of charge transferred and the dipole moment of the ICT state, which are important parameters for understanding the photophysical properties of the molecule. nih.gov
The fluorene moiety is a planar, fused-ring system with an extended π-electron system. researchgate.net This π-conjugation is responsible for the characteristic electronic and optical properties of fluorene derivatives. The benzyl group in this compound can also participate in the π-conjugation, although the sp3-hybridized C9 atom partially interrupts the conjugation between the fluorene and benzyl rings.
DFT and TD-DFT calculations can be used to analyze the π-conjugation pathways and the nature of the electronic transitions. rsc.org The dominant electronic transitions in fluorene derivatives are typically π-π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. researchgate.net Computational studies can visualize the molecular orbitals involved in these transitions, providing a detailed picture of how the electronic structure changes upon excitation. nih.gov This understanding is crucial for designing new fluorene-based materials with tailored optical and electronic properties.
Computational Studies of Intermolecular Interactions and Crystal Packing
Computational methods, particularly those based on Hirshfeld surface analysis, are instrumental in understanding the complex network of intermolecular interactions that govern the crystal packing of fluorene derivatives. While direct studies on this compound are not extensively detailed, analysis of closely related 9,9-disubstituted fluorenes provides a robust framework for predicting its solid-state behavior. mdpi.comresearchgate.net
Hirshfeld surface analysis allows for the visualization and quantification of intermolecular contacts. The d_norm surface, which maps normalized contact distances, reveals key interaction points. For substituted fluorenes, these surfaces are often dominated by H···H, C···H/H···C, and various π-interactions. mdpi.com In the case of 9,9-dimethyl-9H-fluorene, C-H···π contacts are represented as small red patches on the d_norm surface, indicating regions where atoms are in close contact. mdpi.com
For this compound, the packing would be influenced by a combination of weak van der Waals forces and more specific interactions involving the aromatic rings. The benzyl group introduces additional possibilities for C-H···π and π-π stacking interactions, which are crucial in directing the supramolecular assembly in the solid state. researchgate.net The analysis of similar structures suggests that C···H/H···C interactions, characteristic of π-stacking, would appear as distinct "wings" in the fingerprint plots.
Table 1: Typical Contributions of Intermolecular Contacts in Substituted Fluorenes from Hirshfeld Surface Analysis (Data is representative of similar fluorene structures and serves as a predictive model for the title compound)
| Interaction Type | Typical Contribution (%) | Description |
| H···H | 50 - 60% | General van der Waals contacts between hydrogen atoms on the molecular periphery. mdpi.com |
| C···H / H···C | 30 - 40% | Primarily represents C-H···π interactions, crucial for stacking of aromatic rings. mdpi.com |
| N···H / H···N | ~7% | Present in derivatives containing nitrogen, such as pyridinyl groups, indicating hydrogen bonding. mdpi.com |
| C···C | < 5% | Indicates direct π-π stacking between aromatic rings. iucr.org |
These computational tools are essential for rationalizing crystal structures and for crystal engineering, where the goal is to design materials with specific packing motifs and properties. acs.orgacs.org
**4.2. Mechanistic Insights from Computational Chemistry
The kinetic isotope effect (KIE) is a powerful tool used to elucidate reaction mechanisms by determining the extent to which isotopic substitution at a specific atomic position alters the rate of a chemical reaction. wikipedia.org Computational and experimental KIE studies on fluorene systems have provided significant insights into rate-determining steps, particularly in oxidation and radical reactions.
A key example is the decatungstate (W₁₀O₃₂⁴⁻) catalyzed photooxygenation of 9-methyl-9H-fluorene. researchgate.netacs.org In this reaction, the primary and β-secondary kinetic isotope effects were measured to distinguish between different potential mechanisms. The substitution of hydrogen with deuterium (B1214612) at the 9-position (the reaction center) allows for the calculation of the primary KIE (kH/kD).
Table 2: Experimental Kinetic Isotope Effects in the Photooxygenation of 9-methyl-9H-fluorene
| Isotope Effect Type | Measured Value (kH/kD) | Implication | Source |
| Primary KIE | 4.1 | A substantial value indicating the C-H bond at the 9-position is broken in the rate-determining step. | researchgate.net |
| β-Secondary KIE | ~1.0 | A value close to unity suggests no significant change in hybridization at the adjacent carbon atoms during the rate-determining step. | researchgate.net |
A large primary KIE, such as the value of 4.1 observed, strongly suggests that the abstraction of the hydrogen atom from the C9 position is the slowest, rate-determining step of the reaction. researchgate.net This finding provides compelling evidence for a stepwise mechanism involving a hydrogen abstraction to form a radical intermediate, rather than a concerted process. researchgate.netacs.org Such studies are crucial for validating or refuting proposed reaction pathways derived from computational models.
Computational chemistry plays a pivotal role in mapping out potential energy surfaces for reactions involving fluorene derivatives, helping to identify stable intermediates and transition states. The stability of carbocation and radical intermediates at the C9 position is a recurring theme in the chemistry of these compounds. researchgate.netbac-lac.gc.ca
One extensively studied reaction is the gas-phase synthesis of 9H-fluorene from the reaction of benzyl and phenyl radicals. uhmreactiondynamics.orgresearchgate.net Theoretical calculations at the G3(MP2,CC)//B3LYP/6-311G(d,p) level of theory supported an unconventional mechanism. Instead of a direct recombination at the radical centers, the reaction proceeds via the addition of the phenyl radical to the ortho position of the benzyl radical. uhmreactiondynamics.orgresearchgate.net This leads to the formation of a 1-(6-methylenecyclohexa-2,4-dienyl)benzene intermediate, which then undergoes cyclization and subsequent hydrogen atom losses to form the 9H-fluorene product. uhmreactiondynamics.org
In solution-phase reactions, the formation of the 9-fluorenyl carbocation is a common mechanistic feature. For instance, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ol with nucleophiles in the presence of a Lewis acid like BF₃·Et₂O is postulated to proceed through a propargylic carbocation intermediate. acs.org The Lewis acid facilitates the departure of the hydroxyl group, generating a stabilized carbocation at the C9 position, which is then attacked by the nucleophile. acs.org The stability of this intermediate is crucial for the reaction's success.
Similarly, studies on the 9-(diphenylmethyl)fluoren-9-yl cation show that this stable carbocation can undergo further rearrangement. At ambient temperatures, it transforms into a substituted diphenyl methyl cation through an apparent 1,2-hydrogen shift, a process that can be modeled computationally to understand its energetic favorability. researchgate.net
The stability of the fluorenyl carbanion is a classic topic in physical organic chemistry, and theoretical studies provide deep insights into the electronic factors responsible for its notable acidity (pKa of ~22.6 in DMSO). The primary stabilizing factor is the delocalization of the negative charge at the C9 position throughout the extensive π-system of the two benzene (B151609) rings. organicchemistrydata.org
However, the situation is more complex than simple resonance. The fluorenyl anion is an aromatic system according to Hückel's rule. The fluorene molecule itself has 12 π-electrons in the two benzene rings. Upon deprotonation at C9, the resulting lone pair resides in a p-orbital, adding two electrons to the conjugated system. This creates a 14 π-electron system (4n+2, where n=3), which confers aromatic stability on the anion.
In contrast, the corresponding fluorenyl cation is considered antiaromatic. researchgate.net The fluorenyl cation (9-Fl⁺) possesses a 12 π-electron cyclic system, which fits the 4n rule for antiaromaticity (where n=3). This antiaromatic character leads to its destabilization compared to acyclic analogues like the benzhydryl cation. researchgate.net
Computational studies can quantify these effects. Theoretical methods are used to calculate properties that correlate with stability, such as charge distribution, bond lengths, and nucleus-independent chemical shift (NICS) values, which are used to assess aromaticity. The factors influencing carbanion stability can be summarized as follows:
Conjugation: The extensive π-delocalization over the biphenyl (B1667301) system is the dominant stabilizing factor. organicchemistrydata.org
Hybridization: The carbanionic carbon at C9 is sp² hybridized, allowing the lone pair to occupy a p-orbital and participate fully in the π-system. organicchemistrydata.org
Aromaticity: The formation of a 14 π-electron aromatic system upon deprotonation provides significant thermodynamic stabilization.
Theoretical calculations help to dissect the relative contributions of these effects and explain the observed reactivity and acidity of the fluorene core. researchgate.net
Correlation of Electronic Structure with Molecular Properties
Theoretical calculations are essential for establishing a direct link between the electronic structure of this compound and its observable molecular properties, such as its optical and electronic behavior. Methods like Density Functional Theory (DFT) and semi-empirical approaches (like AM1) are used to model the molecule's frontier molecular orbitals (HOMO and LUMO), which are central to its chemical reactivity and photophysical characteristics. researchgate.net
Studies on related fluorene-based systems demonstrate that the electronic properties are highly tunable. For example, in oligomers terminated with (9H-fluoren-9-ylidene)methyl chromophores, theoretical calculations have shown that optical excitation leads to a planarization of the dihedral angles between the fluorene and adjacent chromophores. researchgate.net This geometric change in the excited state is directly related to the observed Stokes shift in the fluorescence spectra. researchgate.net
For this compound, the electronic structure would be a composite of the fluorenyl core and the benzyl substituent. The HOMO and LUMO are expected to be delocalized over the π-conjugated system of the fluorene moiety. The benzyl group, while not in direct conjugation with the fluorene π-system due to the sp³-hybridized C9 atom, can influence the electronic properties through space and by affecting the conformation and packing.
Table 3: Predicted Correlation of Electronic Structure and Properties for this compound
| Molecular Property | Correlating Electronic Feature | Computational Method |
| UV-Vis Absorption | HOMO-LUMO energy gap. Transitions are typically π-π*. | Time-Dependent DFT (TD-DFT) |
| Fluorescence | Geometry relaxation in the first excited state (S1). | DFT, Configuration Interaction (CI) |
| Reactivity (Nucleophilic/Electrophilic) | Energies and spatial distribution of HOMO and LUMO. | DFT, Møller–Plesset (MP2) |
| Radical Stability | Spin density distribution in the corresponding radical cation/anion. | Unrestricted DFT (UDFT) |
Theoretical investigations on carbene-stabilized borafluorene monoanions have revealed their bifunctional reactivity, showing they can act as both nucleophiles and single-electron transfer agents. latrobe.edu.au This dual reactivity is rationalized by analyzing their electronic structure, demonstrating how computational chemistry can predict and explain complex chemical behavior based on fundamental electronic properties. latrobe.edu.au Similarly, the dipolar character of 9-substituted fluorenyl radicals has been probed using theoretical calculations, linking electronic structure to the radical's properties. researchgate.net
Reactivity and Mechanistic Investigations of 9 Benzyl 9 Methyl 9h Fluorene Analogs
Pathways of C-C Bond Formation at the C9 Position
The construction of the quaternary carbon center at the C9 position of fluorene (B118485) derivatives is a focal point of synthetic interest. This is achieved through several fundamental mechanistic pathways, including nucleophilic attack by fluorenyl anions, electrophilic activation, and sophisticated transition metal-catalyzed reactions.
The protons at the C9 position of the fluorene ring are notably acidic, with a pKa of approximately 22.6 in DMSO. wikipedia.org This acidity facilitates deprotonation by a suitable base to form the fluorenyl anion. This anion is highly stabilized by the delocalization of the negative charge throughout the extensive π-system of the biphenyl (B1667301) structure, rendering the anion aromatic. wikipedia.orgmdpi.com The resulting planar, intensely colored fluorenyl anion is a potent nucleophile that readily reacts with a variety of electrophiles, leading to substitution at the C9 position. wikipedia.orgmdpi.com
The generation of the fluorenyl anion can be accomplished using various bases and reaction conditions. For instance, reductive dehalogenation of 9-bromofluorene (B49992) using reagents like tetrakis(dimethylamino)ethylene (B1198057) (TDAE) proceeds through single electron transfers to generate the fluorenyl anion, which can then react with electrophiles such as aldehydes. mdpi.comresearchgate.net This anion's stability and nucleophilicity make it a cornerstone in the synthesis of 9-substituted and 9,9-disubstituted fluorenes. researchgate.net The classical approach involves the reaction of the pre-formed anion with alkyl halides in an SN2 reaction. nih.gov
A proposed mechanism for the formation of a 9-substituted fluorenyl alcohol via the fluorenyl anion is depicted below:
Formation of Fluorenyl Radical: A single electron transfer (SET) from a reducing agent (e.g., TDAE) to 9-bromofluorene cleaves the C-Br bond, forming a 9-fluorenyl radical. mdpi.com
Formation of Fluorenyl Anion: A subsequent SET reduces the fluorenyl radical to the stable, aromatic fluorenyl anion. mdpi.com
Nucleophilic Attack: The fluorenyl anion acts as a nucleophile, attacking an electrophilic carbonyl carbon (e.g., of an aldehyde) to form an alcoholate intermediate. mdpi.com
Protonation: Hydrolysis of the reaction mixture protonates the alcoholate to yield the final 9-fluorenyl alcohol derivative. mdpi.com
Complementary to the nucleophilic pathway, C-C bond formation at the C9 position can also be achieved through electrophilic activation, a process central to reactions like Friedel-Crafts alkylation. masterorganicchemistry.com In this approach, an electrophile, typically a carbocation or a related species, is generated and subsequently attacked by the electron-rich fluorene ring system. However, for substitution at the C9 position, the reaction often involves the fluorenyl anion attacking an electrophile.
A more direct electrophilic pathway involves the generation of transient fluorenyl cations. These highly reactive species are intermediates in various reactions, including photosolvolysis and nucleophilic substitutions. nih.gov The parent 9-fluorenyl cation is typically fleeting, but substitution at the C9 position can stabilize it, allowing for its observation and study. nih.gov For example, 9-alkyl-9-fluorenyl cations can be generated from alcohol precursors in superacidic solutions at low temperatures. nih.gov
The general mechanism for a Friedel-Crafts-type alkylation involves three primary steps:
Activation of Electrophile: A Lewis acid (e.g., AlCl₃) coordinates to an alkyl halide, promoting the formation of a carbocation or a highly polarized complex. masterorganicchemistry.com
Nucleophilic Attack: The aromatic π-system of the fluorene attacks the activated electrophile. This step is typically the rate-determining step as it disrupts the ring's aromaticity. masterorganicchemistry.com
Deprotonation: A base removes a proton from the carbon that formed the new bond, restoring the aromaticity of the ring. masterorganicchemistry.com
Phase-transfer catalysis is another method employed for the alkylation of fluorene, where a catalyst shuttles the fluorenyl anion from an aqueous or solid phase to an organic phase containing the alkylating agent. researchgate.net
Transition metal catalysis offers powerful and versatile strategies for the synthesis of 9,9-disubstituted fluorenes, often with high efficiency and selectivity. researchgate.netresearchgate.net Palladium-catalyzed reactions are particularly prominent in this area. organic-chemistry.orgacs.org These syntheses frequently involve catalytic cycles that include steps such as C-H bond activation, carbene/carbenoid insertion, and reductive elimination.
One such strategy involves a tandem palladium-catalyzed C(sp²)–H activation followed by a carbenoid insertion sequence. acs.org This method allows for the synthesis of 9,9-disubstituted fluorenes from 2-iodobiphenyls and α-diazoesters. Another approach is the enantioconvergent synthesis of chiral fluorenols, which utilizes a cooperative catalysis system involving Pd(II) and a chiral norbornene ligand. nih.gov The proposed catalytic cycle for this process involves the oxidation of a racemic alcohol to an achiral ketone, followed by an asymmetric Catellani-type reaction. nih.gov
A generalized catalytic cycle for a palladium-catalyzed synthesis of fluorenone, a related structure, can be described as follows:
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide.
Insertion: A molecule of carbon monoxide (CO) inserts into the Pd-aryl bond.
Intramolecular C-H Activation/Cyclization: The palladium complex facilitates the cyclization of the intermediate onto the adjacent aryl ring.
Reductive Elimination: The fluorenone product is released, regenerating the Pd(0) catalyst for the next cycle. organic-chemistry.org
Copper-catalyzed "borrowing hydrogen" methods have also been developed for the C(sp³)–H alkylation of fluorene with alcohols, presenting a greener alternative to traditional methods. rsc.org
Stereochemical Aspects of 9,9-Disubstitution
When two different substituents are introduced at the C9 position, a stereocenter is created, leading to the possibility of enantiomers. The development of asymmetric methods to control the stereochemistry at this all-carbon quaternary center is a significant area of research, with applications in chiral ligands and materials. researchgate.netresearcher.life
The synthesis of chiral, enantioenriched fluorenes bearing a C9 quaternary stereocenter is a formidable challenge that has been addressed through various catalytic asymmetric strategies. researchgate.net These approaches rely on the use of chiral catalysts, including transition metal complexes and organocatalysts, to control the stereochemical outcome of the C-C bond-forming reaction.
Notable successes have been achieved using:
Palladium(II)/Chiral Norbornene Cooperative Catalysis: This system enables the enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols and aryl iodides, consistently yielding excellent enantioselectivities. nih.gov
Chiral (salen)Cr(III) Complexes: These catalysts have been employed in the asymmetric desymmetrization of fluorene-derived meso-epoxides. This method provides access to diverse chiral fluorenes with high yields and stereoselectivity through remote stereocontrol. acs.org
Chiral Dirhodium Catalysts: These catalysts are effective in cascade reactions involving dual carbene/alkyne metathesis and C-H functionalization, producing chiral 9-aryl fluorene frameworks with up to 99% enantiomeric excess (ee). nih.gov
The table below summarizes selected asymmetric synthesis methods for preparing chiral fluorene derivatives.
| Catalytic System | Reaction Type | Substrates | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Pd(II)/Chiral Norbornene | Enantioconvergent Catellani-type reaction | Racemic secondary ortho-bromobenzyl alcohols, Aryl iodides | Excellent | nih.gov |
| Chiral (salen)Cr(III) complex | Asymmetric desymmetrization | Fluorene-derived meso-epoxides | Excellent | acs.org |
| Chiral Dirhodium catalyst (e.g., Rh₂(S-TFPTTL)₄) | Carbene/alkyne metathesis & C-H functionalization | Alkyne-tethered propargyl diazoesters | Up to 99% | nih.gov |
Achieving control over the absolute configuration of the C9 stereocenter is the ultimate goal of asymmetric synthesis. This is dictated by the specific chirality of the catalyst employed and the mechanism through which that chirality is transferred to the product.
In the rhodium-catalyzed cascade reaction, for example, the point chirality of the catalyst is first transferred to a dirhodium carbene intermediate, creating a transient axial chirality. This axial chirality is then transferred to the final fluorene product during the C(sp²)-H functionalization step. nih.gov The absolute configuration of the resulting product, such as the (R)-configuration for a 9-aryl fluorene derivative, has been unequivocally confirmed through single-crystal X-ray diffraction analysis. nih.gov
Similarly, in the Pd/chiral norbornene catalyzed process, the reaction proceeds through key intermediates, including an axial chiral Pd(II) species, which ultimately governs the absolute configuration of the resulting enantioenriched fluorenol. nih.gov The careful design and selection of chiral ligands and catalysts are therefore paramount for synthesizing specific enantiomers of 9,9-disubstituted fluorene analogs. mdpi.com
Photochemical and Photophysical Reactivity Pathways
The fluorene moiety within 9-benzyl-9-methyl-9H-fluorene serves as the primary chromophore, dictating the molecule's interaction with light. The photophysical and photochemical behavior of fluorene derivatives is a subject of considerable research, driven by their potential applications in organic electronics and photonics. The substitution at the C9 position, in this case with benzyl (B1604629) and methyl groups, can influence the electronic properties and steric environment of the fluorene core, thereby modulating its excited-state dynamics.
Singlet Fission Mechanisms in Fluorene Derivatives
Singlet fission is a process in which a singlet exciton, generated by the absorption of a photon, is converted into two triplet excitons. mdpi.com This phenomenon is of significant interest for enhancing the efficiency of photovoltaic devices. google.com While not extensively studied in this compound itself, research on other fluorene derivatives provides insights into the potential for this pathway.
For singlet fission to be efficient, the energy of the singlet state (E(S₁)) should be approximately twice the energy of the triplet state (E(T₁)). In some fluorene-based molecules with donor-acceptor structures, strong experimental evidence for singlet fission has been reported. google.comthieme-connect.com The process can be ultrafast, occurring on a picosecond timescale, and can lead to high triplet yields. thieme-connect.com The efficiency of singlet fission in these systems is influenced by the electronic push-pull character of the substituents and the potential for intramolecular charge transfer (ICT) states to act as competing deactivation pathways. google.comthieme-connect.com Given that this compound does not possess strong donor-acceptor character in its ground state, its propensity for singlet fission may be limited compared to specifically engineered fluorene derivatives.
Excimer Formation and Aggregation Phenomena
Excimers are excited-state dimers that form between a photoexcited molecule and a ground-state molecule of the same species. researchgate.net Their formation is often concentration-dependent and is characterized by a broad, structureless, and red-shifted emission compared to the monomer fluorescence. orgsyn.org In the context of poly(fluorene)s, excimer and aggregate formation have been identified as significant phenomena that affect their optical properties. wikipedia.orgsemanticscholar.org
Aggregation, or ground-state interactions, can lead to changes in the absorption spectrum, while excimer formation is an excited-state phenomenon. wikipedia.org The additional long-wavelength emission observed in some poly(fluorene) systems is attributed to excimer formation, which is thought to occur preferentially at chain ends. wikipedia.orgsemanticscholar.org For discrete molecules like this compound in solution, the likelihood of excimer formation would depend on factors such as concentration and solvent. The bulky substituents at the C9 position might sterically hinder the close approach required for efficient π-π stacking and excimer formation.
Solvent Effects on Excited State Dynamics and Charge Transfer
The solvent environment can play a crucial role in the excited-state dynamics of fluorene derivatives. thieme-connect.comstudy.comnsf.gov Studies on substituted fluorenes have shown that solvent polarity and the ability to form hydrogen bonds can significantly influence relaxation pathways and the potential for charge transfer. thieme-connect.comstudy.comnsf.gov
In protic solvents, hydrogen bonding interactions with the fluorene chromophore can mediate the relaxation dynamics between multiple excited singlet states. thieme-connect.comstudy.comnsf.gov The emission spectra of some fluorene derivatives exhibit time-dependent changes in protic solvents, indicating population exchange between closely lying singlet states. thieme-connect.comstudy.com In contrast, in aprotic media, these excited-state-to-excited-state relaxation channels may be absent. nsf.gov While this compound lacks functional groups that are strong hydrogen bond donors or acceptors, the polarizability of the fluorene core can still lead to significant solvent-solute interactions that influence its photophysical properties. The presence of intramolecular charge transfer (ICT) is a key feature in some fluorene derivatives, particularly those with strong electron-donating and -withdrawing groups. pku.edu.cn For this compound, the potential for significant ICT is low due to the nature of the benzyl and methyl substituents.
Selectivity in Substitution Reactions
The reactivity of the fluorene core is characterized by the acidity of the protons at the C9 position and the susceptibility of the aromatic rings to electrophilic substitution. The presence of substituents at C9, as in this compound, is a result of exploiting this unique reactivity.
Mono- vs. Disubstitution Control
The control over mono- versus disubstitution at the C9 position of fluorene is a key aspect of synthesizing derivatives like this compound. The C9 protons of fluorene are weakly acidic, and their deprotonation leads to the formation of a stable, aromatic fluorenyl anion. wikipedia.org This anion is a potent nucleophile and readily reacts with a variety of electrophiles.
Mono-substitution can be achieved by reacting the fluorenyl anion with one equivalent of an electrophile. To achieve disubstitution with two different groups, a stepwise approach is necessary. First, the fluorenyl anion is reacted with the first electrophile (e.g., a benzyl halide) to yield a 9-monosubstituted fluorene. The remaining C9 proton in this monosubstituted derivative is also acidic and can be removed by a strong base to generate a new carbanion. This second carbanion can then be reacted with a second, different electrophile (e.g., a methyl halide) to afford the 9,9-disubstituted product. The choice of base and reaction conditions is crucial for achieving clean and efficient substitution.
Regioselectivity and Functional Group Compatibility
The regioselectivity of substitution reactions on the fluorene skeleton is highly dependent on the nature of the reagent. For reactions involving the deprotonation of the C9 position, the substitution is inherently regioselective for this site due to the enhanced acidity of the C9-H bonds.
Functional group compatibility is an important consideration in the synthesis of more complex fluorene derivatives. The conditions used for the deprotonation at C9 (typically strong bases) and the subsequent alkylation or arylation must be compatible with other functional groups present on the fluorene backbone or the incoming electrophile. For instance, base-sensitive groups may not be tolerated. The synthesis of this compound itself involves relatively simple alkylating agents, but for more elaborate structures, careful planning of the synthetic route is required to ensure compatibility.
Research Applications of 9,9 Disubstituted Fluorene Derivatives in Specialized Fields
Catalysis and Ligand Design
The unique structural and electronic characteristics of the fluorene (B118485) skeleton have positioned its derivatives as valuable components in modern catalysis and ligand design.
Fluorene and its derivatives can be deprotonated at the C9 position to form fluorenyl anions, which are analogous to cyclopentadienide (B1229720) ligands and are pivotal in organometallic chemistry. The introduction of two substituents at this position, as in 9-benzyl-9-methyl-9H-fluorene, is a common strategy to ensure the long-term stability of materials by preventing oxidation and other reactions at the highly reactive C9 position. chemeo.comresearchgate.net These substituents also allow for the fine-tuning of the steric and electronic properties of the resulting ligands. For instance, 9,9-disubstituted fluorene derivatives serve as internal electron donors in Ziegler-Natta catalysts, leading to the production of polypropylene (B1209903) with specific properties like narrow molecular mass distribution and high isotacticity.
The rigid backbone of the fluorene scaffold is highly advantageous for the design of chiral ligands used in asymmetric catalysis, where creating molecules with a specific three-dimensional arrangement is crucial. nih.gov Chiral fluorene derivatives have been successfully employed in various transition metal- and organo-catalyzed asymmetric reactions to produce compounds with high optical purity. nih.gov A prominent example is the use of the 9,9'-spirobifluorene (SBF) backbone in designing axially chiral ligands, which have proven effective in reactions like ruthenium-catalyzed asymmetric hydrogenation. nih.gov The development of such catalysts is a key area of research for synthesizing enantiomerically pure pharmaceuticals and other fine chemicals. rsc.orgmdpi.comrsc.org
N-Heterocyclic Carbenes (NHCs) are a significant class of ligands in organometallic chemistry, known for their strong σ-donating properties and their ability to form stable complexes with metals. The introduction of fluorine atoms into the structure of NHC ligands can uniquely modify their steric and electronic properties. nih.gov Fluorinated NHCs often exhibit different catalytic behaviors compared to their non-fluorinated counterparts. While research directly linking this compound to NHC ligands is not prominent, the principles of ligand design often involve incorporating functionalized aromatic scaffolds, like fluorene, to build complex and highly tailored ligand systems for specific catalytic processes.
Chemical Sensing and Probes
The inherent fluorescence of the fluorene core is a central feature that has been widely exploited in the development of advanced chemical sensors and biological imaging agents.
Fluorene derivatives are excellent candidates for fluorescent chemosensors due to their high quantum yields and photostability. By attaching specific recognition units to the fluorene scaffold, scientists can design sensors that exhibit a change in fluorescence upon binding to a target analyte. This can manifest as either a "turn-on" (fluorescence increases) or "turn-off" (fluorescence is quenched) response. Such chemosensors have been developed for the selective detection of various species, including metal ions. The design of these molecules allows for sensitive and selective detection, which is critical in environmental monitoring and biological studies. nih.gov
Two-photon fluorescence microscopy (2PFM) is a powerful imaging technique that offers advantages over conventional microscopy, including deeper tissue penetration and reduced photodamage. nih.govscilit.com Fluorene derivatives are particularly well-suited as probes for 2PFM. The substituents at the C9 position play a crucial role in optimizing these probes; they can be modified to tune the molecule's solubility (hydrophilicity/hydrophobicity) and prevent aggregation, which can quench fluorescence. nih.gov This strategic substitution enhances key photophysical properties, including the two-photon absorption (2PA) cross-section, which is a measure of the molecule's efficiency in absorbing two photons simultaneously. nih.govscilit.com A variety of fluorene-based probes have been synthesized and successfully used for imaging specific cellular components, demonstrating their potential in advanced biological research. nih.govscilit.com
Below is a table summarizing the photophysical properties of representative 9,9-disubstituted fluorene-based dyes, illustrating their suitability for two-photon applications.
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Max 2PA Cross-Section (σ₂, GM) | Excitation Wavelength (nm) |
| Compound I | 398 | 512 | 0.72 | ~248 | 730 |
| Compound II | 448 | 525 | 0.82 | ~335 | 730 |
| Compound III | 430 | 505 | 0.95 | ~1000 | 740 |
Data sourced from studies on donor-acceptor fluorenyl derivatives. scilit.com Compound names are abbreviated as in the source literature.
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
Future synthetic research should prioritize the development of more efficient, selective, and sustainable methods for the preparation of 9-Benzyl-9-methyl-9H-fluorene and its derivatives. researchgate.net Current strategies often involve multi-step processes that may lack the desired atom economy and scalability. Key areas for advancement include:
Catalytic C-H Functionalization: Exploring transition-metal catalyzed C-H activation could provide a more direct and atom-economical route to introduce the benzyl (B1604629) and methyl groups at the C9 position of the fluorene (B118485) core. This would circumvent the need for pre-functionalized starting materials.
Asymmetric Synthesis: The development of enantioselective synthetic routes to access chiral derivatives of this compound could open avenues for applications in chiral recognition and catalysis.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Catalytic C-H Functionalization | High atom economy, reduced synthetic steps. | Regioselectivity, catalyst stability and cost. |
| One-Pot Methodologies | Increased efficiency, reduced waste and purification steps. | Compatibility of reagents and reaction conditions. |
| Asymmetric Synthesis | Access to enantiopure materials for chiral applications. | Development of effective chiral catalysts or auxiliaries. |
Advanced Computational Modeling for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers powerful tools to predict and understand the electronic and photophysical properties of this compound and its derivatives. worldscientific.comworldscientific.com Future computational studies could focus on:
Structure-Property Relationships: Systematically modeling the effects of substituents on the benzyl and fluorenyl rings to establish clear structure-property relationships. This would enable the predictive design of molecules with tailored electronic and optical properties. mdpi.com
Excited-State Dynamics: Investigating the excited-state dynamics to understand the factors governing fluorescence quantum yields, lifetimes, and non-radiative decay pathways. This is crucial for designing efficient light-emitting materials.
Intermolecular Interactions: Simulating the packing and intermolecular interactions in the solid state to predict charge transport properties, which is essential for applications in organic electronics. mdpi.com
| Computational Method | Target Property | Potential Impact |
| DFT | Ground-state geometry, electronic structure, HOMO-LUMO gap. | Prediction of stability, reactivity, and electronic properties. researchgate.net |
| TD-DFT | UV-Vis absorption and emission spectra, excited states. | Design of materials with specific photophysical properties. mdpi.com |
| Molecular Dynamics | Solid-state packing, charge mobility. | Optimization of materials for electronic device applications. |
Exploration of New Reactivity Modes and Mechanistic Understanding
A deeper understanding of the reactivity of this compound is fundamental to unlocking its synthetic utility and potential applications. Future research in this area should include:
Controlled Polymerization: Developing controlled polymerization techniques to incorporate the this compound moiety into well-defined polymer architectures. The bulky C9-substituents could lead to polymers with unique thermal and morphological stability. 20.210.105
Post-Synthetic Modification: Exploring the selective functionalization of the fluorene backbone and the pendant benzyl group to create a library of derivatives with diverse functionalities.
Mechanistic Investigations: Employing advanced spectroscopic and computational techniques to elucidate the mechanisms of key reactions, such as electrophilic aromatic substitution or reactions involving the fluorenyl cation. nih.govresearchgate.net A detailed mechanistic understanding of the formation of dibenzofuran (B1670420) from fluorene derivatives, for instance, could be expanded to this specific compound. nih.gov
| Research Area | Objective | Potential Outcome |
| Controlled Polymerization | Synthesis of well-defined polymers. | Materials with enhanced thermal stability and processability. nih.gov |
| Post-Synthetic Modification | Creation of a library of derivatives. | Access to a wide range of functional materials. |
| Mechanistic Investigations | Understanding reaction pathways. | Optimization of reaction conditions and discovery of new transformations. |
Design of Next-Generation Fluorene-Based Materials with Tuned Properties
The unique combination of a rigid fluorene core and bulky, non-coplanar substituents at the C9 position makes this compound a promising building block for a variety of advanced materials. Future design efforts should target:
Organic Light-Emitting Diodes (OLEDs): The bulky substituents can effectively suppress intermolecular interactions like excimer formation, which is a common issue in fluorene-based emitters that can lead to reduced device efficiency and undesirable emission characteristics. mdpi.comnih.gov This could lead to materials with improved color purity and stability for blue OLEDs. nih.gov
Host Materials: Its high thermal stability and wide energy gap could make it a suitable host material for phosphorescent OLEDs, facilitating efficient energy transfer to guest emitters.
Organic Photovoltaics (OPVs) and Photosensitizers: By incorporating suitable donor and acceptor moieties, derivatives of this compound could be designed as components of the active layer in organic solar cells or as photosensitizers for applications like photocatalytic hydrogen evolution. repec.org
| Application Area | Desired Property | Role of this compound |
| OLED Emitters | High photoluminescence quantum yield, color purity, thermal stability. | Bulky C9-substituents to prevent aggregation and enhance stability. 20.210.105researchgate.net |
| OLED Host Materials | High triplet energy, good charge transport, thermal stability. | Wide bandgap and stable molecular framework. |
| Organic Photovoltaics | Broad absorption, efficient charge separation and transport. | A versatile scaffold for donor-acceptor architectures. |
Q & A
Q. Basic
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or dermal contact.
- Store BMF in airtight containers under nitrogen, away from oxidizers.
- Follow spill management protocols: absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
How can thermal stability and decomposition pathways of BMF be analyzed?
Q. Advanced
- Thermogravimetric Analysis (TGA): Measure weight loss under controlled heating (e.g., 25–500°C at 10°C/min) to identify decomposition thresholds.
- Differential Scanning Calorimetry (DSC): Detect exothermic/endothermic events (e.g., melting, degradation).
- GC-MS: Identify volatile decomposition products (e.g., fluorene or benzyl fragments) after pyrolysis .
What computational methods validate BMF’s electronic properties for material science applications?
Q. Advanced
- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to predict HOMO/LUMO energies, polarizability, and charge distribution.
- Molecular Dynamics (MD): Simulate stacking behavior in solid-state or polymer matrices.
- Compare results with experimental UV-Vis and fluorescence spectra to assess π-conjugation effects .
How does steric hindrance from the benzyl group influence BMF’s reactivity?
Advanced
The bulky benzyl group reduces accessibility to the fluorene core, affecting:
- Electrophilic Substitution: Para positions become less reactive due to steric shielding.
- Catalytic Reactions: Transition metal catalysts (e.g., Pd for cross-coupling) may require larger ligands (e.g., XPhos) to accommodate steric bulk.
- Crystallinity: Reduced molecular symmetry can lead to polymorphic variations .
What analytical techniques confirm BMF’s purity for publication-quality data?
Q. Basic
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.
- Elemental Analysis: Compare experimental C/H/N ratios with theoretical values (e.g., C: 92.26%, H: 6.74%).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]) with <2 ppm error .
How can BMF derivatives be functionalized for optoelectronic applications?
Q. Advanced
- Electron-Withdrawing Groups: Introduce nitro or carbonyl moieties via Friedel-Crafts acylation to lower LUMO levels.
- Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids extend π-conjugation.
- Photophysical Characterization: Measure fluorescence quantum yield and lifetime to assess suitability as emitters in OLEDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
